2,2-Dibromo-1-methyl-1,1'-bi(cyclopropane)
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Overview
Description
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are a class of organic compounds characterized by a three-membered ring structure. The presence of bromine atoms and a methyl group in this compound introduces unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) typically involves the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in a mixture of ethanol and methylene chloride, with the temperature maintained between 25°C and 35°C. After the reaction, the product is purified through a series of washing, drying, and recrystallization steps .
Chemical Reactions Analysis
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The strained cyclopropane ring can undergo addition reactions with various reagents.
Common reagents used in these reactions include halogens, hydrogen halides, and strong bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules, including [1.1.1]propellane and other polycyclic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) involves its interaction with molecular targets through its reactive bromine atoms and strained cyclopropane ring. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The specific pathways and targets depend on the context of its use and the nature of the reacting species .
Comparison with Similar Compounds
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropane derivatives, such as:
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Similar in structure but with additional chlorine atoms, leading to different reactivity and applications.
1,2-Dibromocyclopropane: Lacks the methyl group, resulting in different chemical properties and uses.
Properties
CAS No. |
57542-37-7 |
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Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
1,1-dibromo-2-cyclopropyl-2-methylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-6(5-2-3-5)4-7(6,8)9/h5H,2-4H2,1H3 |
InChI Key |
HBVQWLQBFZQFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Br)Br)C2CC2 |
Origin of Product |
United States |
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